molecular formula C27H26N2S B12440270 4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile

4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B12440270
M. Wt: 410.6 g/mol
InChI Key: NRHXYAXYXORPSS-UHFFFAOYSA-N
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Description

4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with two styryl groups and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Styryl Groups: The styryl groups can be introduced through a Heck reaction, where aryl halides react with alkenes in the presence of a palladium catalyst.

    Addition of Propylsulfanyl Group: The propylsulfanyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a propylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the styryl groups to ethyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the propylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones

    Reduction: Reduced derivatives with ethyl groups instead of styryl groups

    Substitution: Substituted derivatives with different nucleophiles replacing the propylsulfanyl group

Scientific Research Applications

4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile involves its interaction with molecular targets through its conjugated system and functional groups. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it can interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile
  • 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine

Uniqueness

4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific interactions with metal ions or biological targets.

Properties

Molecular Formula

C27H26N2S

Molecular Weight

410.6 g/mol

IUPAC Name

4,6-bis[2-(4-methylphenyl)ethenyl]-2-propylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C27H26N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h5-16,18H,4,17H2,1-3H3

InChI Key

NRHXYAXYXORPSS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C=CC2=CC=C(C=C2)C)C=CC3=CC=C(C=C3)C)C#N

Origin of Product

United States

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